molecular formula C16H13N3O3S2 B6519529 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896343-34-3

4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B6519529
CAS No.: 896343-34-3
M. Wt: 359.4 g/mol
InChI Key: YXEZMDVAQWMFGA-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is a heterocyclic benzamide derivative featuring a pyridinyl-substituted thiazole core and a methanesulfonyl group. This compound is structurally analogous to several bioactive molecules targeting enzymes, receptors, or protein-protein interactions, as evidenced by its similarity to modulators of autophagy (Atg8-Atg3 inhibitors), tyrosinase inhibitors, and HIV-1 RT inhibitors .

Properties

IUPAC Name

4-methylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c1-24(21,22)13-4-2-12(3-5-13)15(20)19-16-18-14(10-23-16)11-6-8-17-9-7-11/h2-10H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEZMDVAQWMFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, typically using methanesulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Benzamide: The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, focusing on high-yield reactions and cost-effective reagents. Continuous flow chemistry might be employed to enhance reaction efficiency and safety, particularly for steps involving hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nitration typically uses a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that compounds similar to 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide exhibit significant anticancer properties. Studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that thiazole derivatives could inhibit the growth of human breast cancer cells by inducing apoptosis via the mitochondrial pathway .

2. Antimicrobial Properties
Thiazole derivatives have also been explored for their antimicrobial activity. The presence of the pyridine and thiazole rings enhances the compound's ability to interact with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. Research has highlighted the efficacy of similar compounds against strains of Staphylococcus aureus and Escherichia coli, suggesting that this class of compounds could be developed into novel antibiotics .

3. Anti-inflammatory Effects
Compounds containing thiazole and sulfonamide groups have been investigated for their anti-inflammatory properties. Studies show that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis .

Pharmacological Insights

Recent pharmacological studies have focused on the compound's mechanism of action and its pharmacokinetic properties. It is crucial to understand how this compound interacts with biological systems to optimize its therapeutic potential.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported on a series of thiazole derivatives, including those structurally related to 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, suggesting promising anticancer activity .

Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, derivatives similar to this compound were screened against various pathogens. The results showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Physicochemical and Pharmacokinetic Properties

Table 3: Molecular Properties and Purity
Compound Name Molecular Formula Molecular Weight Purity (%) CAS/ID Reference
Target Compound C₁₆H₁₄N₃O₃S₂ 376.43 N/A EN300-378873
2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)... C₂₀H₂₃ClN₂O 270.81 95 EN300-378783
4-Methoxy-N-{4-[4-(pyrrolidinylsulfonyl)phenyl]... C₂₁H₂₁N₃O₄S₂ 443.54 N/A 620576-56-9
  • Methanesulfonyl vs. Morpholine-Sulfonyl : The target compound (MW 376.43) is lighter than its morpholine-sulfonyl analog (MW 443.54), suggesting better solubility. However, morpholine groups may enhance metabolic stability .

Research Findings and Mechanistic Insights

  • Autophagy Modulation : The formyl-substituted analog () inhibits Atg8-Atg3 interactions, highlighting the importance of electron-deficient aromatic systems in protein-protein interaction inhibition .
  • HIV-1 RT Inhibition : EMAC2060’s lower yield (<80%) underscores synthetic challenges in introducing bulky hydrazine groups, which the methanesulfonyl group in the target compound may circumvent .
  • Computational Predictions : ZINC5154833 and F5254-0161 () demonstrate stable binding to CIITA-I, suggesting that pyridinyl-thiazole benzamides are viable scaffolds for modulating transcription factors .

Biological Activity

4-Methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide, a compound with the CAS number 896343-34-3, has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is C16H13N3O3SC_{16}H_{13}N_3O_3S. The structure features a thiazole ring, a pyridine moiety, and a methanesulfonyl group, which are critical for its biological activity.

PropertyValue
Molecular Weight341.36 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and DMF

Anticancer Activity

Research indicates that compounds containing thiazole and pyridine rings exhibit significant anticancer properties. For instance, derivatives of thiazole have shown promising results in inhibiting tumor growth across various cancer cell lines. A study reported that thiazole-containing compounds achieved IC50 values below 10 µM against HeLa and MCF-7 cells, indicating potent anticancer activity .

Case Study:
In a comparative study of thiazole derivatives, compound 22 exhibited an IC50 of 1.61 µg/mL against the A-431 cell line, demonstrating its potential as an effective anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A synthesis of thiazole derivatives revealed that several exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with specific substitutions showed zones of inhibition ranging from 6 to 10.5 mm against various bacterial strains .

Table: Antimicrobial Activity

Compound NameConcentration (mM)Zone of Inhibition (mm)
Isopropyl (5a)8E. coli: 8
S. aureus: 9
B. subtilis: 6
S. epidermidis: 10.5

The biological activity of 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the thiazole and pyridine rings enhances binding affinity, leading to modulation of enzymatic activity or disruption of cellular processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazole or pyridine rings significantly affect the biological activity of the compound. For instance, the introduction of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity .

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